Perhydrohistrionicotoxin

Ion channel pharmacology Sodium channel blockade Voltage-gated ion channels

Perhydrohistrionicotoxin (pHTX, H12-HTX) is a fully synthetic analogue of the natural histrionicotoxin alkaloids, possessing the characteristic 1-azaspiro[5.5]undecane skeleton common to the histrionicotoxin family. Unlike its natural counterpart histrionicotoxin (HTX), pHTX is a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs) that acts at the ion channel rather than the agonist recognition site.

Molecular Formula C19H37NO
Molecular Weight 295.5 g/mol
CAS No. 40709-29-3
Cat. No. B1200193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerhydrohistrionicotoxin
CAS40709-29-3
Synonyms2-epi-(+-)-perhydrohistrionicotoxin
H(12)-HTX
perhydrohistrionicotoxin
perhydrohistrionicotoxin, (6alpha(S*),7beta,8alpha)-(+-)-isome
Molecular FormulaC19H37NO
Molecular Weight295.5 g/mol
Structural Identifiers
SMILESCCCCCC1CCCC2(N1)CCCC(C2CCCC)O
InChIInChI=1S/C19H37NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h16-18,20-21H,3-15H2,1-2H3/t16-,17-,18+,19-/m1/s1
InChIKeyBTKHRQIWTGOESJ-AKHDSKFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perhydrohistrionicotoxin (CAS 40709-29-3): Synthetic nAChR Antagonist Procurement Reference


Perhydrohistrionicotoxin (pHTX, H12-HTX) is a fully synthetic analogue of the natural histrionicotoxin alkaloids, possessing the characteristic 1-azaspiro[5.5]undecane skeleton common to the histrionicotoxin family [1]. Unlike its natural counterpart histrionicotoxin (HTX), pHTX is a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs) that acts at the ion channel rather than the agonist recognition site [2]. It is distinguished within its class by a unique ion channel selectivity profile: whereas most histrionicotoxins exhibit substantially higher potency at nAChR complexes than at other ion channels, pHTX demonstrates comparable potency at both nAChR complexes and voltage-dependent sodium channels [3].

Perhydrohistrionicotoxin (CAS 40709-29-3): Why In-Class Analogs Cannot Be Interchanged


Histrionicotoxin-class compounds are not pharmacologically interchangeable. While the histrionicotoxin family shares the 1-azaspiro[5.5]undecane core and noncompetitive nAChR antagonism, individual congeners exhibit profoundly divergent ion channel selectivity profiles and potency rankings that preclude generic substitution [1]. For instance, the natural histrionicotoxin (HTX) is approximately 50-fold less potent than pHTX at voltage-dependent sodium channels, whereas octahydrohistrionicotoxin (oHTX) shows intermediate potency, and the parent alkaloid HTX displays stronger potassium channel activity than pHTX [2]. Additionally, stereochemical variation among pHTX diastereomers produces differential activity at neuronal α4β2-nAChRs, with some stereoisomers exceeding pHTX in potency [3]. These divergent structure-activity relationships across receptor subtypes, channel targets, and stereochemical configurations render simple analog substitution scientifically invalid.

Perhydrohistrionicotoxin (CAS 40709-29-3) Quantitative Comparative Evidence for Procurement Decisions


Sodium Channel Potency: pHTX vs. HTX and oHTX Comparative IC50 Values

Perhydrohistrionicotoxin (pHTX) demonstrates approximately 50-fold greater potency at voltage-dependent sodium channels compared to the natural parent compound histrionicotoxin (HTX), as measured by inhibition of [³H]batrachotoxinin B binding to brain membrane sodium channels [1]. This quantitatively distinguishes pHTX as the only histrionicotoxin congener exhibiting comparable potency at both nAChR complexes and sodium channels, whereas other family members show marked selectivity favoring nAChR sites [1].

Ion channel pharmacology Sodium channel blockade Voltage-gated ion channels

Differential Potassium Channel Activity: pHTX vs. HTX Binding Affinity Comparison

The histrionicotoxin family displays inverted potency ranking at potassium channel-associated [³H]phencyclidine binding sites relative to sodium channel activity. While pHTX is the most potent family member at sodium channels, it exhibits the weakest activity at potassium channel sites, with an IC50 of 200 μM compared to HTX which shows an IC50 of 15 μM [1]. This represents a striking reversal of the potency hierarchy observed at sodium channels.

Potassium channel pharmacology Phencyclidine binding site Ion channel selectivity

Stereochemical Differentiation: pHTX Diastereomers Show Altered α4β2-nAChR Potency

Recent synthetic studies demonstrate that stereochemical variation among pHTX diastereomers produces quantifiable differences in antagonistic activity at chicken α4β2-neuronal nAChRs, with some stereoisomers exhibiting greater potency than pHTX itself [1]. This finding establishes that stereochemical purity is a material consideration for neuronal receptor studies, distinguishing pHTX from racemic or mixed-stereoisomer preparations.

Neuronal nicotinic receptors α4β2-nAChR Stereochemistry-activity relationship

Differential Blockade of Intrinsic vs. Extrinsic End-Plate Responses at Submicromolar Concentrations

At rat and frog neuromuscular junctions, pHTX at concentrations below 10⁻⁶ M (1 μM) blocks end-plate currents generated by ionophoretic ACh application (extrinsic responses) more effectively than currents generated by endogenous neurotransmitter release (intrinsic responses) [1]. In contrast, the classical competitive antagonist (+)-tubocurarine affects both response types in a parallel manner [1]. This concentration-dependent differential effect is unique to pHTX among neuromuscular blockers tested.

Neuromuscular junction Electrophysiology End-plate current

Enantiomeric Equivalence: Both Optical Antipodes of pHTX Show Identical Channel Effects

Despite possessing four chiral centers, complete steric inversion does not alter the effects of pHTX on the acetylcholine receptor-ion channel complex [1]. Both enantiomers shortened the time constants for end-plate current decay equally and did not alter their voltage sensitivities [1]. This finding demonstrates that the nAChR ion channel cannot differentiate between the optical antipodes of pHTX, a property that distinguishes pHTX from many other chiral pharmacophores.

Chiral pharmacology Enantiomer comparison Ion channel gating

Dual-Site nAChR Channel Interaction: pHTX Affects Channel Gating Kinetics and Opening

Electrophysiological analysis indicates that pHTX acts via either two topographically distinct sites at the nAChR-ion channel complex or one site with two ion channel complex conformations [1]. One site or conformation alters the kinetics of channel closure with an affinity constant of 0.1 μM⁻¹ at -90 mV, while the second site or conformation prevents channel opening altogether [1]. This dual-modal interaction is not consistently observed across all histrionicotoxin analogs.

Nicotinic receptor channel Allosteric modulation Channel gating

Perhydrohistrionicotoxin (CAS 40709-29-3) Validated Research Application Scenarios Based on Comparative Evidence


Dual nAChR and Sodium Channel Blockade Studies

Researchers requiring concurrent pharmacological blockade of both nicotinic acetylcholine receptor channels and voltage-dependent sodium channels should select pHTX over histrionicotoxin (HTX) or octahydrohistrionicotoxin (oHTX). pHTX is the only family member with comparable potency at both targets (nAChR complex and sodium channel IC50 = 0.33 μM), whereas HTX shows 51.5-fold weaker sodium channel activity (IC50 = 17 μM) and preferential nAChR selectivity [1].

Neuromuscular Junction Studies Discriminating Synaptic vs. Extrasynaptic Receptor Populations

For investigations requiring differential blockade of intrinsic (nerve-evoked) versus extrinsic (ionophoretically-applied agonist) end-plate responses, pHTX is uniquely suited. At concentrations below 1 μM, pHTX blocks extrinsic responses more effectively than intrinsic responses, whereas the classical antagonist (+)-tubocurarine affects both response types in parallel [1]. This property enables experimental discrimination between local receptor-channel complex populations.

Ion Channel Pharmacology Studies Requiring Potassium Channel Sparing

When experimental design requires nAChR and sodium channel blockade while minimizing potassium channel effects, pHTX is the optimal choice among histrionicotoxins. pHTX exhibits the weakest potassium channel activity in the family (IC50 = 200 μM at [³H]phencyclidine binding sites), whereas the natural parent compound HTX is 13.3-fold more potent at these sites (IC50 = 15 μM) [1].

Chiral Pharmacology Studies Without Enantiomer-Dependent Variability

For studies where enantiomeric purity is not a confounding variable, pHTX offers a unique advantage: both optical antipodes produce identical effects on nAChR channel function despite the presence of four chiral centers [1]. This eliminates the experimental variability associated with enantiomeric differences and reduces procurement costs associated with stereochemically pure material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Perhydrohistrionicotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.